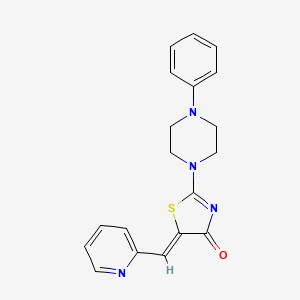![molecular formula C23H26N2O B10884272 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl and naphthalenylmethyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A related compound with a similar structure but lacking the naphthalenylmethyl group.
1-(2-Methoxyphenyl)piperazine: Another similar compound with the methoxy group positioned differently on the phenyl ring.
Uniqueness
1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and naphthalenylmethyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H26N2O |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2O/c1-26-23-10-7-19(8-11-23)17-24-12-14-25(15-13-24)18-20-6-9-21-4-2-3-5-22(21)16-20/h2-11,16H,12-15,17-18H2,1H3 |
Clé InChI |
FRBFOVICXRVYEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10884199.png)
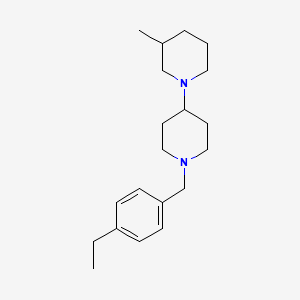
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
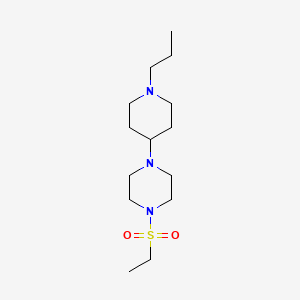
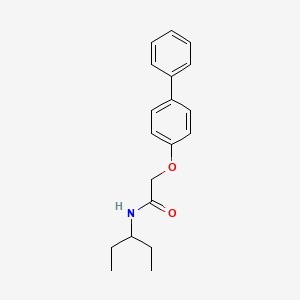
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
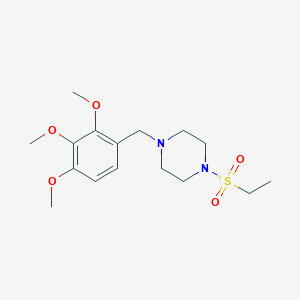
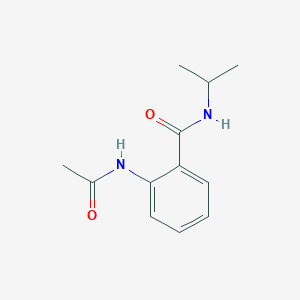
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
